![molecular formula C16H20N2O B12528457 Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- CAS No. 828911-93-9](/img/structure/B12528457.png)
Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- is a hydrazine derivative characterized by the presence of two aromatic rings, one substituted with dimethyl groups and the other with a methoxy group. Hydrazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with substituted aromatic aldehydes or ketones. For this specific compound, the synthesis might involve:
Condensation Reaction: Reacting 2,4-dimethylbenzaldehyde with 3-methoxybenzylhydrazine under acidic or basic conditions to form the desired hydrazine derivative.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-100°C.
Industrial Production Methods
Industrial production of hydrazine derivatives often involves large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for yield and purity. Catalysts and advanced purification techniques may be employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine derivatives can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding azo compounds.
Reduction: Reduction of nitro groups to amines using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Azo Compounds: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Aromatics: Formed through substitution reactions.
Applications De Recherche Scientifique
Hydrazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Investigated for their potential as enzyme inhibitors or activators.
Medicine: Explored for their anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of hydrazine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of aromatic rings and functional groups allows these compounds to bind to active sites, modulating biological pathways. For example, hydrazine derivatives may inhibit enzyme activity by forming stable complexes with the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- can be compared with other hydrazine derivatives such as:
Phenylhydrazine: Known for its use in the synthesis of pharmaceuticals.
Benzylhydrazine: Utilized in the production of agrochemicals.
Dimethylhydrazine: Explored for its potential as a rocket propellant.
Conclusion
Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- is a versatile compound with potential applications in various fields. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in scientific research and industrial processes.
Propriétés
Numéro CAS |
828911-93-9 |
|---|---|
Formule moléculaire |
C16H20N2O |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]hydrazine |
InChI |
InChI=1S/C16H20N2O/c1-12-7-8-16(13(2)9-12)18-17-11-14-5-4-6-15(10-14)19-3/h4-10,17-18H,11H2,1-3H3 |
Clé InChI |
PNNCITHNABWVDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NNCC2=CC(=CC=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


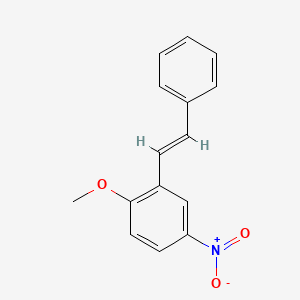
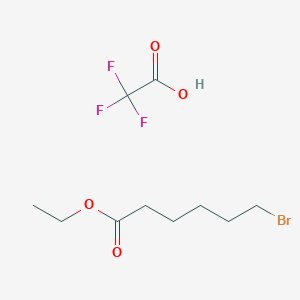
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
stannane](/img/structure/B12528426.png)
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
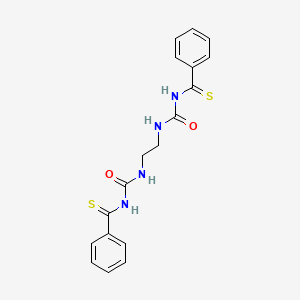
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)
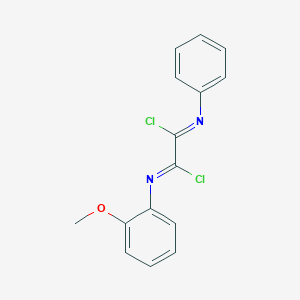

![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
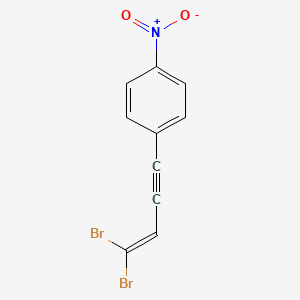

![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
